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Compound of Interest

Compound Name: Quinazolin-7-ylboronic acid

Cat. No.: B1393054 Get Quote

Introduction: The Significance of Quinazolin-7-
ylboronic Acid in Modern Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous

therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2][3]

The introduction of a boronic acid moiety, particularly at the 7-position, transforms the

quinazoline core into a versatile synthetic building block. Quinazolin-7-ylboronic acid is of

significant interest to researchers and drug development professionals for its potential in the

synthesis of novel kinase inhibitors and other targeted therapies through reactions like the

Suzuki-Miyaura cross-coupling.[4][5]

This guide provides a comprehensive overview of the essential spectroscopic techniques for

the structural elucidation and quality control of Quinazolin-7-ylboronic acid. As a Senior

Application Scientist, the following sections are designed to not only present the expected data

but also to provide the underlying scientific rationale for the experimental choices, ensuring a

robust and reproducible analytical workflow. While direct experimental spectra for Quinazolin-
7-ylboronic acid are not widely published, this guide synthesizes data from closely related

analogs and foundational spectroscopic principles to provide a reliable predictive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Gold Standard for Structural Elucidation
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NMR spectroscopy is the most powerful technique for the unambiguous determination of the

molecular structure of Quinazolin-7-ylboronic acid in solution.[6] It provides detailed

information about the chemical environment, connectivity, and spatial arrangement of atoms

within the molecule.

Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for Quinazolin-7-ylboronic
acid, based on the analysis of structurally similar quinazoline derivatives and arylboronic acids.

[7][8] The spectra are referenced to a residual solvent peak, typically DMSO-d₆.[6]

Table 1: Predicted ¹H NMR Spectroscopic Data for Quinazolin-7-ylboronic acid (in DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.40 s 1H H-2

~9.25 s 1H H-4

~8.60 s 1H H-8

~8.40 d 1H H-6

~8.20 d 1H H-5

~8.10 s (br) 2H B(OH)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for Quinazolin-7-ylboronic acid (in DMSO-

d₆)
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Chemical Shift (δ, ppm) Assignment

~160.0 C-4

~155.0 C-2

~152.0 C-8a

~138.0 C-6

~135.0 C-8

~130.0 C-5

~128.0 C-4a

~125.0 C-7 (ipso-carbon attached to Boron)

Expertise in Action: Interpreting the NMR Data
The downfield chemical shifts of the aromatic protons are characteristic of the electron-

withdrawing nature of the quinazoline ring system. The broad singlet for the B(OH)₂ protons is

due to chemical exchange and the quadrupolar nature of the boron atom. In the ¹³C NMR

spectrum, the carbon atom attached to the boron (C-7) is expected to be broad and may have

a lower intensity due to quadrupolar relaxation.

A Self-Validating Protocol for NMR Data Acquisition
This protocol is designed to yield high-quality, reproducible NMR data for Quinazolin-7-
ylboronic acid.

1. Sample Preparation:

Weigh approximately 5-10 mg of the sample.

Dissolve in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of

DMSO-d₆ is due to its excellent solubilizing power for polar organic compounds.[6]

Ensure complete dissolution, using gentle vortexing if necessary.

2. ¹H NMR Acquisition (400 MHz or higher):
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.[6]

Spectral Width: Centered around 6 ppm with a width of approximately 16 ppm.[6]

Acquisition Time: 2-4 seconds to ensure adequate resolution.[6]

Relaxation Delay: A 1-5 second delay allows for full magnetization recovery, crucial for

accurate integration.[6]

Number of Scans: 16-64 scans are generally adequate for a sample of this concentration.[6]

3. ¹³C NMR Acquisition (100 MHz or higher):

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to

simplify the spectrum and improve the signal-to-noise ratio.[6]

Spectral Width: Centered around 125 ppm with a width of approximately 250 ppm to

encompass all expected carbon resonances.[6]

Acquisition Time: 1-2 seconds.[6]

Relaxation Delay: A 2-second delay is a good starting point.[6]

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (1024

or more) is required.[6]

4. Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Perform phase correction to obtain an absorption spectrum.

Calibrate the chemical shift scale using the residual DMSO peak at 2.50 ppm for ¹H and

39.52 ppm for ¹³C NMR.[6]

Infrared (IR) Spectroscopy: Fingerprinting
Functional Groups
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IR spectroscopy is a rapid and non-destructive technique that provides valuable information

about the functional groups present in a molecule. For Quinazolin-7-ylboronic acid, IR

spectroscopy is particularly useful for confirming the presence of the boronic acid and the

aromatic quinazoline core.

Characteristic IR Absorption Bands
Table 3: Predicted IR Absorption Bands for Quinazolin-7-ylboronic acid

Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (from B(OH)₂)

~3100 Medium Aromatic C-H stretch

~1620 Medium C=N stretch (quinazoline ring)

~1580 Medium C=C stretch (aromatic ring)

1400-1300 Strong B-O stretch

~1020 Strong B-C stretch

Experimental Protocol for FT-IR Analysis
1. Sample Preparation:

Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry

KBr powder and pressing it into a thin, transparent disk. This method is ideal for solid

samples and provides high-quality spectra.

2. Data Acquisition:

Obtain a background spectrum of the pure KBr pellet.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Analysis:
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The background spectrum is automatically subtracted from the sample spectrum.

Identify and label the characteristic absorption bands corresponding to the functional groups

of Quinazolin-7-ylboronic acid.

Mass Spectrometry (MS): Unveiling the Molecular
Weight and Fragmentation
Mass spectrometry is an essential tool for determining the molecular weight and elemental

composition of a compound.[6] High-resolution mass spectrometry (HRMS) can provide the

exact mass, which is critical for confirming the molecular formula.

Expected Mass Spectrometric Data
Table 4: Predicted Mass Spectrometry Data for Quinazolin-7-ylboronic acid

m/z (mass-to-charge) Ion

174.06 [M]⁺ (Molecular Ion)

175.07 [M+H]⁺ (Protonated Molecule)

156.05 [M-H₂O]⁺

130.05 [M-B(OH)₂]⁺

Expert Insights into Fragmentation
The fragmentation pattern of Quinazolin-7-ylboronic acid is expected to involve the loss of

water from the boronic acid moiety and the cleavage of the C-B bond, leading to the formation

of a quinazoline radical cation.

Protocol for High-Resolution Mass Spectrometry
(HRMS)
1. Sample Preparation:
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Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):

Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing heterocyclic

compounds as they are readily protonated.

Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z

50-500.

Resolution: A high-resolution instrument (e.g., TOF or Orbitrap) is necessary to obtain

accurate mass measurements.

3. Data Analysis:

Identify the molecular ion peak ([M]⁺) or the protonated molecule ([M+H]⁺).

Use the accurate mass to calculate the elemental composition and confirm that it matches

the molecular formula of Quinazolin-7-ylboronic acid (C₈H₇BN₂O₂).

Analyze the fragmentation pattern to further support the proposed structure.

Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis of Quinazolin-7-
ylboronic acid, from sample preparation to structural confirmation.
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Caption: A typical workflow for the comprehensive spectroscopic analysis of Quinazolin-7-
ylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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